molecular formula C15H23NO3 B5870392 1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine

1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine

Cat. No.: B5870392
M. Wt: 265.35 g/mol
InChI Key: RLBOGMKMOGHZTB-UHFFFAOYSA-N
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Description

1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine is a chemical compound with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol It is characterized by a piperidine ring substituted with a 2,3,4-trimethoxyphenylmethyl group

Preparation Methods

The synthesis of 1-[(2,3,4-trimethoxyphenyl)methyl]piperidine typically involves the reaction of piperidine with 2,3,4-trimethoxybenzyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions to introduce new substituents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the piperidine ring or the methoxy groups.

Scientific Research Applications

1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,3,4-trimethoxyphenyl)methyl]piperidine involves its interaction with specific molecular targets in the body. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes like tubulin and histone deacetylases, leading to anti-cancer effects . The piperidine ring can also interact with neurotransmitter receptors, affecting neurological functions.

Comparison with Similar Compounds

1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine can be compared with other similar compounds, such as:

    1-[(2,3,4-Trimethoxyphenyl)methyl]piperazine: This compound has a piperazine ring instead of a piperidine ring.

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

Properties

IUPAC Name

1-[(2,3,4-trimethoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-17-13-8-7-12(14(18-2)15(13)19-3)11-16-9-5-4-6-10-16/h7-8H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBOGMKMOGHZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCCCC2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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